molecular formula C8H5BrF3N3OS B3042896 2-Bromo-1-[6-methyl-2-(trifluoromethyl)[1,2,4]triazolo[5,1-b][1,3]thiazol-5-yl]ethan-1-one CAS No. 680216-42-6

2-Bromo-1-[6-methyl-2-(trifluoromethyl)[1,2,4]triazolo[5,1-b][1,3]thiazol-5-yl]ethan-1-one

Cat. No.: B3042896
CAS No.: 680216-42-6
M. Wt: 328.11 g/mol
InChI Key: MLXGNBIZCVTAMO-UHFFFAOYSA-N
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Description

This compound features a bicyclic [1,2,4]triazolo[5,1-b][1,3]thiazole core substituted with a methyl group at position 6, a trifluoromethyl group at position 2, and a bromoethanone moiety at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromoethanone provides a reactive site for nucleophilic substitution, making it valuable in medicinal chemistry for synthesizing kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

2-bromo-1-[6-methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3N3OS/c1-3-5(4(16)2-9)17-7-13-6(8(10,11)12)14-15(3)7/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXGNBIZCVTAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NN12)C(F)(F)F)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-Bromo-1-[6-methyl-2-(trifluoromethyl)[1,2,4]triazolo[5,1-b][1,3]thiazol-5-yl]ethan-1-one is a complex heterocyclic compound with potential biological activities. This article delves into its biological activity, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Bromine atom
  • Triazole and thiazole rings
  • Trifluoromethyl group

This combination of functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles and thiazoles have shown effectiveness against various bacterial and fungal pathogens. In particular, the presence of the trifluoromethyl group is known to enhance the lipophilicity of the compounds, potentially improving membrane permeability and bioactivity against microbial cells .

Case Study: Antifungal Efficacy

A study evaluated the antifungal activity of related triazole derivatives against Candida albicans. The results demonstrated that modifications in the thiazole ring significantly influenced antifungal potency. Compounds with a similar structural motif to this compound exhibited IC50 values ranging from 0.5 to 3.0 µM against C. albicans, suggesting promising antifungal potential .

Anticancer Activity

The anticancer properties of imidazo[2,1-b][1,3]thiadiazole derivatives have been extensively studied. These compounds have been reported to inhibit cancer cell proliferation through various mechanisms:

  • Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells by activating caspase pathways.
  • Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor growth inhibition in xenograft models when treated with similar compounds .

Case Study: Breast Cancer Cell Lines

In vitro studies on breast cancer cell lines (MCF7) showed that a closely related compound had an IC50 value of 0.3 µM. This suggests that structural modifications can enhance cytotoxicity against specific cancer types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds. Key findings include:

  • Substituents on the thiazole ring can significantly impact biological activity.
  • Electron-withdrawing groups , such as trifluoromethyl, generally enhance activity due to increased electron deficiency, which may improve interactions with biological targets .

Research Findings Summary Table

Biological Activity IC50/EC50 Values Mechanism of Action Reference
Antifungal (C. albicans)0.5 - 3.0 µMMembrane disruption
Anticancer (MCF7)0.3 µMApoptosis induction
AntibacterialVariesCell wall synthesis inhibition

Comparison with Similar Compounds

Core Heterocyclic System Variations

Compound A: 2-Bromo-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone (CAS 845885-81-6)

  • Structural Difference : Replaces the triazolo-thiazole bicyclic system with a simple thiazole ring substituted with a 4-(trifluoromethyl)phenyl group.

Compound B : 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

  • Structural Difference : Contains an imidazo-thiadiazole core instead of triazolo-thiazole.
  • Implications: The thiadiazole ring increases electron-withdrawing character, which may alter reactivity toward nucleophiles compared to the title compound’s bromoethanone .

Substituent Effects on Reactivity and Bioactivity

Compound C : 5-[(3-Bromophenyl)(4-phenyl-1-piperazinyl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol

  • Structural Difference : Incorporates a piperazinyl-bromophenyl group and a hydroxyl substituent.
  • Implications : The hydroxyl and piperazine groups enhance solubility and CNS penetration, whereas the title compound’s trifluoromethyl group prioritizes lipophilicity and metabolic resistance .

Compound D : 3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole

  • Structural Difference : Substitutes the triazolo-thiazole system with an oxadiazole ring and thienyl group.
  • Implications : The oxadiazole’s electron-deficient nature may increase stability under acidic conditions compared to the triazole-containing title compound .

Key Research Findings

Reactivity: The bromoethanone group in the title compound undergoes nucleophilic substitution more readily than bromine in imidazo-thiadiazoles due to the electron-withdrawing triazole ring .

Crystal Packing: Analogues like Compound F exhibit non-planar geometries (dihedral angle: 84.86°), which may reduce crystallization tendencies compared to the title compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-1-[6-methyl-2-(trifluoromethyl)[1,2,4]triazolo[5,1-b][1,3]thiazol-5-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-[6-methyl-2-(trifluoromethyl)[1,2,4]triazolo[5,1-b][1,3]thiazol-5-yl]ethan-1-one

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